molecular formula C12H20N4O2 B11747010 (4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

(4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B11747010
M. Wt: 252.31 g/mol
InChI Key: LQFRKNHPMOTZNZ-BXKDBHETSA-N
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Description

(4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a pyrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the pyrazole moiety: This step often involves the reaction of a hydrazine derivative with a suitable diketone or aldehyde.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other desired groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound serves as a building block for the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-4-(aminomethyl)-1-(2-hydroxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    (4R,5R)-4-(aminomethyl)-1-(2-ethoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of (4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

(4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H20N4O2/c1-15-8-10(7-14-15)12-9(6-13)5-11(17)16(12)3-4-18-2/h7-9,12H,3-6,13H2,1-2H3/t9-,12-/m1/s1

InChI Key

LQFRKNHPMOTZNZ-BXKDBHETSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@H](CC(=O)N2CCOC)CN

Canonical SMILES

CN1C=C(C=N1)C2C(CC(=O)N2CCOC)CN

Origin of Product

United States

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